Cas no 2229499-31-2 (4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole)
4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole
- EN300-1758857
- 2229499-31-2
- 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole
-
- Inchi: 1S/C11H10N4/c1-15-7-10(8-5-13-14-6-8)9-3-2-4-12-11(9)15/h2-7H,1H3,(H,13,14)
- InChI Key: DTKSBTBVTQRRLC-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C2C=NNC=2)C2=CC=CN=C12
Computed Properties
- Exact Mass: 198.090546336g/mol
- Monoisotopic Mass: 198.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.5Ų
4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758857-0.05g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-0.1g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-0.25g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-0.5g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-1.0g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1758857-2.5g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-5.0g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1758857-10.0g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1758857-1g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1758857-5g |
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole |
2229499-31-2 | 5g |
$4641.0 | 2023-09-20 |
4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole: A Comprehensive Overview
4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole (CAS No: 2229499-31-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has been the subject of extensive research due to its potential applications in drug discovery and materials science. In this article, we delve into the properties, synthesis, and biological activities of this compound, highlighting its significance in contemporary scientific research.
The molecular structure of 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole is characterized by a pyrrolopyridine ring fused with a pyrazole moiety. The pyrrolopyridine system is known for its aromaticity and stability, while the pyrazole ring contributes to the compound's ability to engage in hydrogen bonding and other non-covalent interactions. This combination makes the compound highly versatile in terms of reactivity and functionality.
Recent studies have focused on the synthesis of 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole using various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing the desired heterocyclic framework. Researchers have also explored alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to optimize the production process and enhance yield.
The biological activity of 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole has been extensively investigated. In vitro assays have demonstrated its potent inhibitory effects on several key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents targeting Alzheimer's disease and related conditions.
Moreover, 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole has shown promising results in anticancer studies. Preclinical experiments have revealed its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The compound's selectivity towards cancer cells over normal cells further underscores its potential as an antitumor agent.
In addition to its pharmacological applications, 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-pyrazole has also been explored for its electronic properties. Researchers have investigated its use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to act as an electron acceptor makes it a valuable component in designing efficient charge transport layers.
From a synthetic perspective, the development of 4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yli pyl} - pyrazole has opened new avenues for heterocyclic chemistry. Its modular structure allows for easy functionalization, enabling chemists to tailor its properties for specific applications. For instance, substituent modifications can enhance solubility or improve bioavailability without compromising the core functionality of the molecule.
The integration of computational chemistry techniques has further advanced our understanding of 4-{methyl...}. By employing density functional theory (DFT) calculations and molecular docking studies, scientists have been able to predict the compound's binding affinities with various biological targets accurately. These insights have significantly accelerated drug design efforts by reducing reliance on trial-and-error experimentation.
In conclusion,4-{methyl...} represents a remarkable example of how innovative synthetic strategies and cutting-edge research can lead to groundbreaking discoveries in chemical science. Its diverse applications across pharmacology and materials science highlight its importance as a multifaceted compound with immense potential for future advancements.
2229499-31-2 (4-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}-1H-pyrazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)